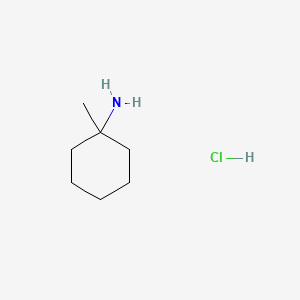

1-Methylcyclohexan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLCPYWZTADPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237922 | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-70-6 | |

| Record name | Cyclohexanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclohexyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Conformation of 1-Methylcyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and conformational isomers of 1-methylcyclohexan-1-amine hydrochloride. As a substituted cyclohexane derivative, its stereochemistry is of significant interest in medicinal chemistry due to the influence of substituent positioning on molecular interactions and biological activity. This document elucidates the principles governing its conformational preferences, detailing the energetic contributions of the methyl and ammonium substituents. Furthermore, a robust synthetic protocol for its preparation is outlined, providing a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

This compound is a chiral organic molecule built upon a cyclohexane scaffold. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial arrangement of substituents can have a profound impact on the molecule's physical, chemical, and biological properties.[1] The cyclohexyl moiety is a prevalent feature in many pharmaceutical compounds, where its three-dimensional structure allows for precise orientation of functional groups for optimal interaction with biological targets.[1]

This guide will focus on the nuanced conformational analysis of this compound, a molecule with two substituents on the same carbon atom (C1). Understanding the energetic factors that dictate the preferred conformation is crucial for predicting its reactivity and intermolecular interactions.

Chemical Structure and Properties

This compound is the salt formed from the reaction of the basic primary amine, 1-amino-1-methylcyclohexane, with hydrochloric acid.[1] This salt formation enhances the compound's water solubility and stability, which is a common strategy in pharmaceutical development.[1]

| Property | Value | Source |

| IUPAC Name | 1-methylcyclohexan-1-amine;hydrochloride | [2] |

| Molecular Formula | C₇H₁₆ClN | [2] |

| Molecular Weight | 149.66 g/mol | [2] |

| CAS Number | 89854-70-6 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 178-183 °C | [1] |

The structure consists of a cyclohexane ring with a methyl group (-CH₃) and an amino group (-NH₂) attached to the same carbon atom (C1). In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺).

References

An In-depth Technical Guide to the Physicochemical Properties of (1-Methylcyclohexyl)amine hydrochloride (CAS 89854-70-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methylcyclohexyl)amine hydrochloride, CAS number 89854-70-6. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

(1-Methylcyclohexyl)amine hydrochloride, with the molecular formula C₇H₁₆ClN, is the hydrochloride salt of the primary amine 1-Amino-1-methylcyclohexane. The addition of hydrochloric acid to form the salt generally enhances the compound's stability and water solubility.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of (1-Methylcyclohexyl)amine hydrochloride and its parent compound, 1-Amino-1-methylcyclohexane.

| Property | Value | CAS Number |

| Molecular Formula | C₇H₁₆ClN | 89854-70-6 |

| Molecular Weight | 149.66 g/mol [1] | 89854-70-6 |

| Melting Point | 178-183 °C | 89854-70-6 |

| Physical Form | Solid | 89854-70-6 |

| Storage Temperature | Room Temperature | 89854-70-6 |

Table 1: Physicochemical Properties of (1-Methylcyclohexyl)amine hydrochloride (CAS 89854-70-6)

| Property | Value | CAS Number |

| Molecular Formula | C₇H₁₅N | 6526-78-9 |

| Molecular Weight | 113.20 g/mol [2] | 6526-78-9 |

| Density | 0.868 g/mL at 25 °C | 6526-78-9 |

| Boiling Point | 149 °C | 6526-78-9 |

| Water Solubility | 5.4 g/100 mL at 20 °C | 6526-78-9 |

Table 2: Physicochemical Properties of the Parent Compound, 1-Amino-1-methylcyclohexane (CAS 6526-78-9)

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized yet detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered (1-Methylcyclohexyl)amine hydrochloride is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat distribution.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point. For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of (1-Methylcyclohexyl)amine hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine.

Methodology:

-

Sample Preparation: A known amount of (1-Methylcyclohexyl)amine hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized to the free amine.

Visualizations

Biological Activity: NMDA Receptor Antagonism

Arylcyclohexylamines, the class of compounds to which 1-methylcyclohexan-1-amine belongs, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This is a crucial mechanism in the central nervous system.[3]

Caption: Mechanism of NMDA Receptor Antagonism by (1-Methylcyclohexyl)amine.

Experimental Workflow: Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a solid compound.

References

Molecular weight and formula of 1-Methylcyclohexan-1-amine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic considerations for 1-Methylcyclohexan-1-amine hydrochloride, a key chemical intermediate. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.67 g/mol | [1] |

| Melting Point | 178-183 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 89854-70-6 | [1] |

Synthesis and Formulation

The formation of this compound involves the reaction of its free amine precursor, 1-Methylcyclohexan-1-amine, with hydrochloric acid. This acid-base reaction is a standard and efficient method for producing the stable salt form.

Caption: Acid-base reaction for the synthesis of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Methylcyclohexan-1-amine

A representative experimental protocol for the synthesis of the precursor, 1-Methylcyclohexan-1-amine, is the reductive amination of cyclohexanone.

Materials:

-

Cyclohexanone

-

Methylamine

-

Activated Aluminum

-

Mercuric Chloride

-

Methanol

-

Ethanol

Procedure:

-

Activate aluminum sheets by immersion in methanol, followed by the addition of mercuric chloride. Maintain the temperature below 55°C for 2 hours.

-

Remove the soaking solution and add ethanol to the activated aluminum.

-

Prepare a mixed solution of methylamine and cyclohexanone.

-

Add the methylamine and cyclohexanone solution dropwise to the activated aluminum suspension with stirring.

-

Upon completion of the reaction, the resulting 1-Methylcyclohexan-1-amine can be isolated and purified using standard organic chemistry techniques such as distillation.

Formation of the Hydrochloride Salt:

To form this compound, the purified 1-Methylcyclohexan-1-amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. An equimolar amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is then added with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence of the methyl and cyclohexyl protons. A predicted ¹H NMR spectrum in D₂O shows a multiplet around 1.71 ppm.[2]

-

¹³C NMR spectroscopy would show the characteristic signals for the seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching vibrations of the ammonium salt, as well as C-H and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the cation (1-Methylcyclohexan-1-ammonium).

The following diagram illustrates a typical analytical workflow for the characterization of the final product.

Caption: A typical workflow for the analytical characterization of the synthesized product.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Cyclohexylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and conformational analysis of substituted cyclohexylamines. The inherent conformational flexibility of the cyclohexane ring, coupled with the influence of various substituents, presents unique challenges and opportunities for analysis. NMR spectroscopy is an unparalleled tool for defining the stereochemistry, orientation of substituents, and dynamic behavior of these molecules in solution.

Fundamental Principles: The Cyclohexane Chair Conformation

The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In this conformation, the twelve hydrogen atoms are divided into two distinct sets: six axial (a) protons, which are parallel to the principal C3 axis of the ring, and six equatorial (e) protons, which are located around the "equator" of the ring.[1]

At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or chair-chair interconversion. This process converts axial protons to equatorial protons and vice versa.[1] For unsubstituted cyclohexane, this process is so rapid that NMR spectroscopy detects only a single, time-averaged signal for all twelve protons.[1][2] However, the introduction of substituents can bias this equilibrium, favoring the conformer where bulky groups occupy the more sterically favorable equatorial position. By cooling the sample, this ring-flipping process can be slowed or "frozen" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.[1][3]

Caption: Conformational equilibrium of a substituted cyclohexane via ring flip.

¹H NMR Analysis of Substituted Cyclohexylamines

Proton NMR is exceptionally sensitive to the stereochemical environment of each proton in the molecule. The chemical shift (δ) and spin-spin coupling constants (J) are the primary parameters used for analysis.

Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. In a fixed chair conformation, axial and equatorial protons are chemically non-equivalent and thus have different chemical shifts.

-

Axial vs. Equatorial Protons: Typically, equatorial protons are deshielded relative to their geminal axial counterparts and resonate at a lower field (higher ppm value).[3] This is due to the 1,3-diaxial interactions and magnetic anisotropy of the C-C bonds in the ring. The difference is often in the range of 0.4-0.5 ppm.[3]

-

The H-1 Proton: The proton on the carbon bearing the amino group (C-1) is a key diagnostic signal. Its chemical shift is significantly influenced by the electronegativity of the nitrogen atom. Furthermore, its position (axial or equatorial) dramatically affects its coupling pattern, which is crucial for conformational assignment.

-

Substituent Effects: Electron-withdrawing or -donating substituents elsewhere on the ring will alter the electron density and influence the chemical shifts of nearby protons.[4] The chemical shifts of protons on heteroatoms, like the N-H protons of the amine group, can vary widely and are strongly affected by solvent, concentration, and hydrogen bonding.[4]

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Influences |

| Axial (Hₐ) | ~1.1 - 1.3 | Shielded due to C-C bond anisotropy |

| Equatorial (Hₑ) | ~1.6 - 1.9 | Deshielded relative to axial protons[3] |

| Methine (H-1) | ~2.5 - 3.5 | Electronegativity of Nitrogen, a/e position |

| Amine (N-H) | ~1.0 - 5.0 (variable) | Solvent, Concentration, H-bonding[4] |

Table 1: Generalized ¹H NMR chemical shift ranges for protons in a cyclohexylamine ring.

Spin-Spin Coupling Constants (³J)

Vicinal coupling (coupling between protons on adjacent carbons) is highly dependent on the dihedral angle (φ) between the two protons, as described by the Karplus relationship.[5] This is the most powerful tool for determining the axial or equatorial orientation of protons and, by extension, the substituents.

-

Large Coupling (³Jₐₐ): A large coupling constant, typically 8-13 Hz, is observed between two vicinal axial protons. This is because their dihedral angle is approximately 180°, where coupling is maximal.

-

Small Coupling (³Jₐₑ and ³Jₑₑ): Small coupling constants, typically 2-5 Hz, are observed for axial-equatorial and equatorial-equatorial interactions. Their dihedral angles are approximately 60°, resulting in weaker coupling.

By analyzing the splitting pattern of the H-1 proton, one can deduce its orientation. For example, an H-1 proton in an axial position will typically show two large trans-diaxial couplings to the axial protons on C-2 and C-6, appearing as a triplet of triplets (or a more complex multiplet with large J values). An equatorial H-1 will only have small couplings to its neighbors.

| Coupling Type | Dihedral Angle (φ) | Typical Coupling Constant (³J, Hz) |

| Axial - Axial (Jₐₐ) | ~180° | 8 - 13 |

| Axial - Equatorial (Jₐₑ) | ~60° | 2 - 5 |

| Equatorial - Equatorial (Jₑₑ) | ~60° | 2 - 5 |

Table 2: Typical vicinal proton-proton coupling constants in a cyclohexane ring.

Caption: The relationship between dihedral angle and ³J coupling constant.

¹³C NMR Analysis of Substituted Cyclohexylamines

Carbon NMR provides complementary information about the carbon skeleton of the molecule. While ¹³C-¹H coupling is typically removed through broadband proton decoupling (resulting in singlets for each unique carbon), the chemical shifts are highly informative.[6]

Chemical Shifts (δ)

The ¹³C chemical shift range is much wider than for ¹H NMR, leading to less signal overlap.[6][7]

-

C-1 Carbon: The carbon directly attached to the nitrogen (C-1) is significantly deshielded and appears downfield, typically in the 50-60 ppm range for cyclohexylamine itself.[8][9]

-

Substituent Effects: The position of a substituent (axial vs. equatorial) has a pronounced effect on the chemical shifts of the ring carbons.

-

γ-Gauche Effect: A key diagnostic tool is the γ-gauche effect. A carbon atom that is gamma (three bonds away) to an axial substituent experiences a shielding effect (moves upfield to a lower ppm value) of about 4-6 ppm compared to when that substituent is equatorial.[10] This steric compression effect is invaluable for assigning the stereochemistry of substituted cyclohexanes.

| Carbon | Cyclohexylamine δ (ppm) | Key Influences |

| C-1 | ~51.9 | Direct attachment to electronegative Nitrogen |

| C-2, C-6 | ~37.1 | Beta to the amino group |

| C-3, C-5 | ~25.6 | Gamma to the amino group |

| C-4 | ~25.2 | Delta to the amino group |

Table 3: Approximate ¹³C NMR chemical shifts for the parent cyclohexylamine.[8][9]

Experimental Protocols

Acquiring high-quality NMR data is critical for accurate analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a substituted cyclohexylamine.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the sample's solubility and the need to avoid overlapping solvent and analyte signals. For amines, CDCl₃ is common, but D₂O may be used for water-soluble salts, noting that N-H protons will exchange with deuterium and become invisible.[11]

-

Concentration: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Referencing: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to set the 0 ppm reference point.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be required.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required compared to ¹H NMR.

-

For quantitative ¹³C NMR, an inverse-gated decoupling experiment should be used with a long relaxation delay to suppress the Nuclear Overhauser Effect (nOe).[12]

-

Caption: Standard workflow for NMR analysis of small molecules.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unparalleled insight into the structure and conformational preferences of substituted cyclohexylamines. By carefully evaluating chemical shifts and, most critically, proton-proton coupling constants, researchers can confidently assign the relative stereochemistry and determine the dominant chair conformation in solution. These techniques are fundamental in synthetic chemistry for product verification and in medicinal chemistry for understanding the three-dimensional structure of molecules, which is often intrinsically linked to their biological activity.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sc.edu [sc.edu]

An In-depth Technical Guide to 1-methylcyclohexan-1-amine;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylcyclohexan-1-amine;hydrochloride is a primary aliphatic amine hydrochloride salt. Structurally, it features a cyclohexane ring substituted with a methyl group and an amine group, both attached to the same carbon atom (C1). The hydrochloride salt form enhances the compound's stability and water solubility, making it suitable for various research and development applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and known applications, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

1-methylcyclohexan-1-amine;hydrochloride is a white to off-white solid.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methylcyclohexan-1-amine;hydrochloride | [3] |

| CAS Number | 89854-70-6 | [2][4] |

| Molecular Formula | C₇H₁₆ClN | [1][2] |

| Molecular Weight | 149.66 g/mol | [3] |

| Melting Point | 178-183 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [5] |

Synthesis

A common and effective method for the synthesis of 1-methylcyclohexan-1-amine is the Ritter reaction .[6][7][8] This reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. The subsequent hydrolysis of the intermediate nitrilium ion yields an amide, which can then be hydrolyzed to the corresponding amine. The amine is subsequently converted to its hydrochloride salt.

A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis via Ritter Reaction

The following is a generalized experimental protocol for the synthesis of 1-methylcyclohexan-1-amine hydrochloride based on the principles of the Ritter reaction.

Materials:

-

1-Methylcyclohexanol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (for hydrolysis)

-

Hydrochloric Acid (for salt formation)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-(1-methylcyclohexyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohexanol in an excess of acetonitrile.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(1-methylcyclohexyl)acetamide.

Step 2: Hydrolysis to 1-methylcyclohexan-1-amine

-

Reflux the crude N-(1-methylcyclohexyl)acetamide with an excess of aqueous hydrochloric acid for several hours.

-

Cool the reaction mixture and make it alkaline by adding a concentrated sodium hydroxide solution.

-

Extract the liberated amine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

Step 3: Formation of the Hydrochloride Salt

-

To the ethereal solution of 1-methylcyclohexan-1-amine, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-methylcyclohexan-1-amine;hydrochloride.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-methylcyclohexan-1-amine;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A predicted ¹H NMR spectrum in D₂O shows a multiplet centered around 1.71 ppm, corresponding to the protons of the cyclohexane ring. The methyl protons would be expected to appear as a singlet, and the amine protons may be broad or exchange with the solvent.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the quaternary carbon attached to the amine and methyl groups, the methyl carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine hydrochloride salt would typically exhibit:

-

N-H stretching: Broad absorption in the region of 3000-2800 cm⁻¹ due to the ammonium group (R-NH₃⁺).

-

N-H bending: A band around 1600-1500 cm⁻¹.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-N stretching: A weaker band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of the free base, 1-methylcyclohexan-1-amine, would likely show a molecular ion peak (M⁺) at m/z 113.[9] Fragmentation patterns would involve the loss of the methyl group and cleavage of the cyclohexane ring.

Biological Activity and Applications

Currently, there is limited publicly available information specifically detailing the biological activity, mechanism of action, or signaling pathways of 1-methylcyclohexan-1-amine;hydrochloride.

However, the broader class of cyclohexylamine derivatives has been investigated for various pharmacological activities. For instance, arylcyclohexylamines are known to interact with NMDA receptors and dopamine transporters.[5] The structural motif of a substituted cyclohexane ring is a common feature in many biologically active compounds and is often used as a scaffold in drug design.[5]

Given its structure as a primary amine, 1-methylcyclohexan-1-amine;hydrochloride is a valuable building block in synthetic and medicinal chemistry. It can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[5]

Safety and Handling

1-methylcyclohexan-1-amine;hydrochloride is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-methylcyclohexan-1-amine;hydrochloride is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is accessible through established methods like the Ritter reaction. While specific biological data for this compound is scarce in the public domain, its structural features make it a person of interest as a building block for the synthesis of potentially bioactive molecules. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 1-Methyl-cyclohexylamine hydrochloride | 89854-70-6 [chemicalbook.com]

- 3. (1-Methylcyclohexyl)amine hydrochloride | C7H16ClN | CID 3021577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89854-70-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 89854-70-6 | Benchchem [benchchem.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Arylcyclohexylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines represent a diverse class of psychoactive compounds with a wide spectrum of biological activities. Initially developed as anesthetic agents, their unique pharmacological profiles have led to their investigation for a variety of therapeutic applications, alongside concerns about their abuse potential. This technical guide provides a comprehensive overview of the biological activities of arylcyclohexylamine derivatives, focusing on their molecular mechanisms of action, receptor binding affinities, and functional effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Introduction

The arylcyclohexylamine chemical class is structurally defined by a cyclohexylamine unit with an aryl moiety attached to the same carbon as the amine group. The prototypical compound, phencyclidine (PCP), was first synthesized in 1956 and introduced as a dissociative anesthetic.[1] However, its significant psychotomimetic side effects, including hallucinations and delirium, led to its discontinuation for human use.[1] This prompted the development of numerous analogs, such as ketamine, which possesses a more favorable anesthetic profile.

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][3] By binding to a site within the NMDA receptor's ion channel (the "PCP site"), these compounds block the influx of calcium ions (Ca2+), leading to their characteristic dissociative and anesthetic effects.[2]

Beyond NMDA receptor antagonism, many arylcyclohexylamine derivatives exhibit varying affinities for other molecular targets, including dopamine (DAT) and serotonin (SERT) transporters, as well as sigma (σ1 and σ2) and opioid receptors.[4][5] This polypharmacology contributes to the complex and diverse behavioral effects observed with different analogs, ranging from stimulant and euphoric to analgesic and antidepressant-like properties.

This guide will delve into the quantitative pharmacology of these derivatives, present detailed methodologies for their preclinical evaluation, and provide visual representations of the key signaling pathways they modulate.

Molecular Mechanisms of Action and Signaling Pathways

The principal biological activity of arylcyclohexylamine derivatives stems from their interaction with the NMDA receptor. However, their effects on other neurotransmitter systems are also crucial in defining their overall pharmacological profile.

NMDA Receptor Antagonism

Arylcyclohexylamines act as uncompetitive antagonists at the NMDA receptor. This means they bind to a site within the ion channel, distinct from the glutamate and glycine co-agonist binding sites, and only when the channel is in an open state.[3] This binding event physically occludes the channel, preventing the influx of Ca2+ into the neuron.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate to GluN2 and a co-agonist (glycine or D-serine) to GluN1 is required for channel opening. The subsequent influx of Ca2+ acts as a critical second messenger, activating a cascade of intracellular signaling pathways involving enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like cAMP response element-binding protein (CREB). These pathways are fundamental to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

By blocking Ca2+ influx, arylcyclohexylamines disrupt these processes, leading to the characteristic dissociative, amnesic, and anesthetic effects.

Dopamine Transporter Interaction

Several arylcyclohexylamine derivatives also interact with the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] By inhibiting DAT, these compounds increase the extracellular concentration and duration of dopamine signaling, which is associated with stimulant, euphoric, and reinforcing effects.

The regulation of DAT is complex, involving protein kinases such as PKC and extracellular signal-regulated kinase (ERK), which can modulate the transporter's activity and trafficking to and from the plasma membrane. It is hypothesized that some arylcyclohexylamines may allosterically modulate DAT function.

Quantitative Pharmacology

The biological activity of arylcyclohexylamine derivatives is highly dependent on their affinity for various molecular targets. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected arylcyclohexylamines at key receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Selected Arylcyclohexylamine Derivatives

| Compound | NMDA (PCP Site) | DAT | SERT | σ1 Receptor | σ2 Receptor | µ-Opioid Receptor |

| Phencyclidine (PCP) | 58.7[5] | 2150[7] | 2234[7] | 206[5] | 233[5] | >10,000[8] |

| Ketamine | 659[7] | >10,000[7] | >10,000[7] | 131,000[8] | 2,800,000[8] | 19,000[8] |

| (S)-Ketamine | 800[8] | - | - | 131,000[8] | 2,800,000[8] | 7,000[8] |

| (R)-Ketamine | 5,000[8] | - | - | 27,000[8] | 500,000[8] | 19,000[8] |

| Methoxetamine (MXE) | 259[7] | 33,000[7] | 481[7] | 1,810[5] | 4,770[5] | - |

| 3-MeO-PCP | 20[5] | 2090[5] | 4360[5] | 42[5] | 296[5] | - |

| 4-MeO-PCP | 43[5] | 39,200[5] | 491[5] | 44[5] | 1,480[5] | - |

| 3-HO-PCP | 164[9] | - | - | - | - | - |

Note: '-' indicates data not available. Ki values are compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Potency (IC50, nM) of Selected Arylcyclohexylamine Derivatives

| Compound | NMDA Receptor Inhibition (Electrophysiology) |

| Methoxetamine | 524[10] |

| Deoxymethoxetamine | 679[10] |

| Methoxisopropamine | 661[10] |

| N-desethyl methoxetamine | 1649[10] |

| O-desmethyl methoxetamine | 227[10] |

| MK-801 | 13-38[11] |

Table 3: In Vivo Behavioral Effects (ED50, mg/kg) of Selected Arylcyclohexylamine Derivatives

| Compound | Locomotor Activity (Mice) | Head-Twitch Response (Mice) |

| Phencyclidine (PCP) | 4.1 (motor impairment)[10] | - |

| Ketamine | 10-30 (hyperactivity)[12][13] | - |

| 4'-F-PCP | 10 (hyperactivity)[6] | - |

Note: The head-twitch response is more commonly associated with serotonergic hallucinogens, and data for arylcyclohexylamines in this assay is limited.

Detailed Experimental Protocols

To facilitate the characterization of novel arylcyclohexylamine derivatives, this section provides detailed protocols for key in vitro and in vivo assays.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

-

Test compound

-

Radioligand (e.g., [3H]MK-801 or [3H]TCP)

-

Rat brain cortical membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM MK-801 or PCP)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

Rat brain cortical membranes (typically 100-200 µg protein)

-

Test compound at various concentrations or vehicle

-

Radioligand at a fixed concentration (typically at or below its Kd value)

-

-

For determination of non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Functional Analysis

Objective: To measure the inhibitory effect (IC50) of a test compound on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices

-

External solution (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 D-glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 130 Cs-methanesulfonate, 2 NaCl, 20 HEPES, 0.6 EGTA, 5 QX-314, 4 Mg-ATP, and 0.4 GTP (pH ~7.3).

-

NMDA and glycine

-

Test compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Perfusion system

Procedure:

-

Prepare cultured neurons on coverslips or acute brain slices.

-

Place the coverslip or slice in a recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a holding potential (e.g., -70 mV or +40 mV).

-

Apply NMDA and glycine to the perfusion solution to evoke NMDA receptor-mediated currents.

-

After establishing a stable baseline current, apply the test compound at various concentrations to the perfusion solution.

-

Measure the peak amplitude of the NMDA receptor-mediated current in the presence of different concentrations of the test compound.

-

Plot the percentage inhibition of the current as a function of the test compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[14][15][16]

Rotarod Test for Motor Coordination

Objective: To assess the effect of a test compound on motor coordination and balance in rodents.

Materials:

-

Rotarod apparatus

-

Test animals (mice or rats)

-

Test compound and vehicle

-

Timer

Procedure:

-

Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

-

Train the animals on the rotarod for one or more days prior to testing. This typically involves placing the animals on the rod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).

-

On the test day, administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes).

-

Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).

-

Record the latency to fall from the rod. A trial is typically terminated if the animal falls off or remains on the rod for the maximum duration of the trial (e.g., 300 seconds).[2][17][18]

-

Perform multiple trials for each animal with an appropriate inter-trial interval.

-

Analyze the data by comparing the latency to fall between the different treatment groups.

Conclusion

Arylcyclohexylamine derivatives exhibit a complex and fascinating pharmacology, primarily driven by their interaction with the NMDA receptor, but also significantly influenced by their activity at other neurotransmitter transporters and receptors. This multifaceted pharmacological profile presents both opportunities for the development of novel therapeutics for a range of central nervous system disorders, including depression and chronic pain, and challenges related to their potential for abuse and adverse psychotomimetic effects.

The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. A thorough understanding of the structure-activity relationships and the diverse biological activities of these compounds is essential for the rational design of new chemical entities with improved therapeutic indices and reduced adverse effects. Future research should continue to explore the nuanced interactions of these derivatives with their various molecular targets and the downstream signaling pathways they modulate to unlock their full therapeutic potential.

References

- 1. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.jax.org [media.jax.org]

- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 4. Rotarod Apparatus, Standard Operating Procedure | PPTX [slideshare.net]

- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 13. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Rotarod-Test for Mice [protocols.io]

- 18. mmpc.org [mmpc.org]

In-Depth Technical Guide: Key Safety and Hazard Information for 1-Methylcyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and hazard information for 1-Methylcyclohexan-1-amine hydrochloride. It is intended for use by qualified professionals in a laboratory or research setting. All safety precautions should be strictly followed. This guide is based on currently available data, and it is the user's responsibility to stay informed of any new findings.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (1-Methylcyclohexyl)amine hydrochloride, 1-Amino-1-methylcyclohexane hydrochloride |

| CAS Number | 89854-70-6 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.67 g/mol [1] |

| Chemical Structure | ```dot |

| graph { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| "C7H16ClN" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3021577&t=s"]; | |

| } |

Caption: GHS07 - Exclamation Mark. | | Signal Word | Warning [1][2] | | Hazard Statement | H302: Harmful if swallowed.[1][2] | | Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Acute Toxicity:

| Route of Exposure | Endpoint | Value | Species |

| Oral | LD50 | Data not available | - |

| Dermal | LD50 | Data not available | - |

| Inhalation | LC50 | Data not available | - |

Other Toxicological Endpoints:

-

Skin Corrosion/Irritation: While not formally classified, some sources suggest that similar amine hydrochlorides can cause skin irritation. Therefore, appropriate precautions should be taken to avoid skin contact.

-

Serious Eye Damage/Irritation: Direct contact with the eyes may cause irritation.

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): Data not available.

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

First-Aid Measures

Immediate medical attention is recommended in case of any exposure.

Caption: First-aid measures for different exposure routes.

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

Caption: Workflow for handling accidental release.

Handling and Storage

| Aspect | Recommendation |

| Precautions for Safe Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Use in a well-ventilated area. |

| Conditions for Safe Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

Exposure Controls and Personal Protection

As no specific occupational exposure limits have been established for this compound, a conservative approach to exposure control is recommended.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Odor | Data not available |

| Melting Point | 178-183 °C[3] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Vapor Density | Data not available |

| Flash Point | Data not available |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No specific reactivity hazards are known. |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No hazardous reactions are expected under normal conditions of use. |

| Conditions to Avoid | Incompatible materials. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas. |

Ecological Information

| Test | Species | Endpoint | Value |

| Acute toxicity to fish | - | LC50 | Data not available |

| Acute toxicity to aquatic invertebrates | - | EC50 | Data not available |

| Toxicity to algae | - | ErC50 | Data not available |

Disposal Considerations

Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.

General Recommendations:

-

Dispose of unwanted material at a licensed professional waste disposal service.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound are not available in the public domain. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing should be followed for any toxicological or ecotoxicological evaluations. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

References

Solubility characteristics of 1-Methylcyclohexan-1-amine hydrochloride in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexan-1-amine hydrochloride is a salt of a primary aliphatic amine. The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. For amine hydrochloride salts like this compound, understanding their solubility characteristics in a variety of solvents is paramount during early-stage drug development. This information influences decisions related to formulation, purification, and administration routes.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for the systematic collection and presentation of solubility data. While specific experimental data for this compound is not widely available in published literature, this document outlines the standardized protocols and theoretical considerations necessary for its determination.

Factors Influencing Solubility

The solubility of this compound is governed by a variety of factors. The interplay of these factors dictates the extent to which the compound will dissolve in a given solvent system. Key considerations include:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, are generally good solvents for amine hydrochlorides due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically for each solvent-solute system.

-

pH of Aqueous Solutions: In aqueous media, the pH can significantly impact the solubility of amine salts. The solubility of this compound is expected to be higher at lower pH values where the amine is fully protonated.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of this compound may be suppressed due to the common ion effect, which shifts the dissolution equilibrium.

-

Crystal Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

Below is a diagram illustrating the logical relationship of these influencing factors.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (purity > 99%)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate) of analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a validated titration method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that solid material will remain even after equilibrium is reached.

-

Addition of Solvent: Accurately add a known volume or mass of the temperature-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for solubility determination by the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The following tables provide a template for data presentation.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dichloromethane | 8.9 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of Solubility of this compound in Selected Solvents

| Temperature (°C) | Solubility in Water (mg/mL) | Solubility in Ethanol (mg/mL) | Solubility in Methanol (mg/mL) |

| 5 | Data to be determined | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | Data to be determined |

Conclusion

Determining the Melting Point of 1-Methylcyclohexan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for determining the melting point of 1-Methylcyclohexan-1-amine hydrochloride. Accurate melting point determination is a fundamental analytical technique for the characterization and purity assessment of crystalline solids in research and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 178-183 °C | [1][2] |

| Molecular Formula | C₇H₁₆ClN | [2][3] |

| Molecular Weight | 149.67 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity (typical) | ≥95% | [4] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range. Two common and reliable methods for determining the melting point of this compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

The capillary method is a widely used, classical technique for melting point determination. It involves heating a small, packed sample in a capillary tube and visually observing the temperature range over which melting occurs. This method is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][5][6]

Apparatus:

-

Melting point apparatus with a heating block or oil bath

-

Calibrated thermometer or digital temperature probe

-

Glass capillary tubes (sealed at one end)

-

Sample grinding tools (e.g., mortar and pestle)

-

Tube packing device or long glass tube

Procedure:

-

Sample Preparation:

-

Capillary Tube Packing:

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (178-183 °C), rapidly heat the block to about 15-20 °C below the expected melting point.[2][7]

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]

-

Record the temperature at which the first droplet of liquid appears (onset of melting). [8]

-

Record the temperature at which the last solid crystal melts (completion of melting). [8] The recorded range between these two temperatures is the melting range.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more automated and often more precise determination of the melting point and can also provide information on the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

-

High-purity inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC sample pan.

-

Seal the pan using a crimper. An empty, sealed pan is used as the reference.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile would involve:

-

An initial isothermal period to allow for thermal equilibration.

-

A heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range.

-

A final isothermal period.

-

-

The DSC will record the heat flow to the sample relative to the reference as the temperature increases.

-

-

Data Analysis:

-

The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Conclusion

The accurate determination of the melting point of this compound is crucial for its identification, characterization, and purity assessment. Both the traditional capillary method and the more advanced Differential Scanning Calorimetry technique provide reliable means of obtaining this critical physicochemical parameter. The choice of method may depend on the available instrumentation, the required level of precision, and the specific goals of the analysis. Adherence to standardized protocols is essential for ensuring the accuracy and reproducibility of the results.

References

A Technical Guide to 1-Methylcyclohexan-1-amine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Methylcyclohexan-1-amine hydrochloride (CAS: 89854-70-6), a valuable building block for medicinal chemistry and a potential modulator of N-methyl-D-aspartate (NMDA) receptors. This document covers commercial sourcing, synthesis, analytical methods, and experimental protocols relevant to its application in research and drug development.

Commercial Availability

This compound is available from several commercial suppliers catering to the research and development market. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 736783 | 95% | 250mg |

| Santa Cruz Biotechnology | sc-264799 | Research Grade | Contact for details |

| ChemicalBook | CB42746045 | 97% | 250mg, 5g |

| SynQuest Laboratories | 3230-5-17 | 97% | 250mg, 5g |

| Apolloscientific | OR322313 | 97% | 250mg |

| TRC | M222533 | Not specified | 100mg |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N·HCl | [1] |

| Molecular Weight | 149.66 g/mol | [2] |

| CAS Number | 89854-70-6 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 178-183 °C | |

| Solubility | The free base is miscible with many organic solvents and slightly soluble in water. The hydrochloride salt is expected to be soluble in water and lower-order alcohols like methanol and ethanol. | |

| Storage | 2-8°C, sealed from moisture |

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the Ritter reaction, followed by hydrolysis and salt formation.[3]

Synthetic Pathway: Ritter Reaction

The Ritter reaction involves the reaction of a carbocation precursor, such as an alcohol or alkene, with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[4] For the synthesis of 1-Methylcyclohexan-1-amine, 1-methylcyclohexanol is a suitable starting material.

Experimental Protocol: Synthesis via Ritter Reaction (Adapted)

This protocol is adapted from general procedures for the Ritter reaction.[5]

Materials:

-

1-Methylcyclohexanol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of 1-methylcyclohexanol (1 equivalent) in acetonitrile (excess), slowly add concentrated sulfuric acid (2-3 equivalents) at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-1-methylcyclohexylamine.

-

Hydrolyze the amide by refluxing with an excess of aqueous hydrochloric acid.

-

After cooling, basify the solution with sodium hydroxide and extract the free amine with diethyl ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate and filter.

-

To the filtrate, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization Workflow

Application in Drug Discovery: NMDA Receptor Binding

Cyclohexylamine derivatives are known to interact with the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Aberrant NMDA receptor activity is implicated in various neurological and psychiatric disorders. This compound can be evaluated for its affinity to the NMDA receptor using competitive radioligand binding assays.

NMDA Receptor Signaling Pathway

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay using --INVALID-LINK--MK-801, a high-affinity NMDA receptor channel blocker.[1]

Materials:

-

Rat forebrain membrane preparation (source of NMDA receptors)

-

--INVALID-LINK--MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding determination)

-

Glutamate and Glycine (co-agonists)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.7)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, combine the rat forebrain membranes, --INVALID-LINK--MK-801 (at a concentration near its Kd), glutamate, and glycine in the assay buffer.

-

Add the different concentrations of the test compound to the respective wells.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform risk assessments before handling the described chemicals.

References

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1-Methylcyclohexyl)amine hydrochloride | C7H16ClN | CID 3021577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

Fundamental reactivity of the primary amine group on a cyclohexane ring.

An In-Depth Technical Guide to the Fundamental Reactivity of the Primary Amine Group on a Cyclohexane Ring

For Researchers, Scientists, and Drug Development Professionals